molecular formula C8H15NO B027321 2H-Azepin-2-one, hexahydro-1-ethyl- CAS No. 19797-08-1

2H-Azepin-2-one, hexahydro-1-ethyl-

Cat. No. B027321
CAS RN: 19797-08-1
M. Wt: 141.21 g/mol
InChI Key: GWCFTYITFDWLAY-UHFFFAOYSA-N
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Description

2H-Azepin-2-one, hexahydro-1-ethyl- is a chemical compound with a molecular formula of C9H17NO. It is also known as 1-ethyl-2-azepanone and is a cyclic amide. This compound has been the subject of numerous scientific studies due to its potential applications in various fields. In

Mechanism of Action

The mechanism of action of 2H-Azepin-2-one, hexahydro-1-ethyl- is not fully understood. However, it is thought to act as an acetylcholinesterase inhibitor, which means it can increase the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in many cognitive processes, including learning and memory. By inhibiting the breakdown of acetylcholine, 2H-Azepin-2-one, hexahydro-1-ethyl- may improve cognitive function and memory.
Biochemical and Physiological Effects
Studies have shown that 2H-Azepin-2-one, hexahydro-1-ethyl- can improve cognitive function and memory in animal models. It has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of neurological disorders. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 2H-Azepin-2-one, hexahydro-1-ethyl- in lab experiments is its low toxicity and good tolerability. This makes it a safe compound to work with in the laboratory. However, one limitation is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities of the compound for experiments.

Future Directions

There are many potential future directions for research on 2H-Azepin-2-one, hexahydro-1-ethyl-. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders. Further studies are needed to determine its efficacy and safety in human trials. Additionally, this compound could be further explored for its potential use in materials science and organic synthesis. Further research is needed to optimize the synthesis process and investigate its potential applications in these fields.

Synthesis Methods

The synthesis of 2H-Azepin-2-one, hexahydro-1-ethyl- is a multistep process that involves the reaction of 1,5-hexadiene with ethylene oxide in the presence of a catalyst to form 1-ethyl-5-hexen-1-ol. This intermediate is then oxidized to form 1-ethyl-5-hexen-1-one, which is further reacted with ammonia to produce 2H-Azepin-2-one, hexahydro-1-ethyl-. The yield of this process is typically around 50%.

Scientific Research Applications

2H-Azepin-2-one, hexahydro-1-ethyl- has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In materials science, it has been studied for its potential use as a building block for the synthesis of polymers and other materials. In organic synthesis, it has been used as a starting material for the synthesis of other compounds.

properties

IUPAC Name

1-ethylazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-9-7-5-3-4-6-8(9)10/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCFTYITFDWLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173506
Record name 2H-Azepin-2-one, hexahydro-1-ethyl-
Source EPA DSSTox
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Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylazepan-2-one

CAS RN

19797-08-1
Record name N-Ethylcaprolactam
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Azepin-2-one, hexahydro-1-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019797081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Azepin-2-one, hexahydro-1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethylazepan-2-one
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